molecular formula C12H11ClN2O2S B571487 N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine CAS No. 1384516-10-2

N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine

Cat. No. B571487
M. Wt: 282.742
InChI Key: JYRPCZZOPOWZAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine (NCBNM) is an organic compound that has been studied extensively in the past few decades. It is a synthetic compound that has a wide range of applications in scientific research, including in the fields of biochemistry and physiology. NCBNM is used in numerous lab experiments, and its mechanism of action, biochemical and physiological effects, and advantages and limitations are all important to consider when planning a lab experiment.

Scientific Research Applications

  • Novel Antidepressant Drug Candidates : Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, designed as biased agonists of serotonin 5-HT1A receptors, have shown promise as antidepressant drug candidates with high potency and selectivity, as well as favorable drug-like properties (J. Sniecikowska et al., 2019).

  • Synthesis of Heterocyclic Schiff Bases for Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, synthesized through condensation reaction with substituted aryl aldehydes/ketones, have demonstrated potential as anticonvulsant agents (S. Pandey & R. Srivastava, 2011).

  • Use in Transfer Hydrogenation Reactions : N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine derivatives have been used in efficient transfer hydrogenation reactions, showcasing their utility in organic synthesis (Şemistan Karabuğa et al., 2015).

  • Synthesis of Novel Cytotoxic Agents : Derivatives of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines have been synthesized for potential use as cytotoxic agents against several cancer cell lines (A. Ramazani et al., 2014).

  • Synthesis and Characterization of Schiff Bases for Antimicrobial and Antimutagenic Activities : Schiff bases containing the azomethine group and incorporating the N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine structure have been synthesized and tested for antimicrobial and antimutagenic activities, exhibiting potent antibacterial activity against pathogenic strains and significant antimutagenic effects (S. Ceker et al., 2019).

properties

IUPAC Name

1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c13-10-3-1-9(2-4-10)7-14-8-11-5-6-12(18-11)15(16)17/h1-6,14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRPCZZOPOWZAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=C(S2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine

Citations

For This Compound
3
Citations
T Zhang, M Zhao, D Lu, S Wang, F Yu, L Guo… - Drug Metabolism and …, 2018 - ASPET
Nuclear heme receptor reverse erythroblastosis virus (REV-ERB) α (a transcriptional repressor) is known to regulate cholesterol 7α-hydroxylase (CYP7A1) and bile acid synthesis. …
Number of citations: 59 dmd.aspetjournals.org
RP Trump, S Bresciani, AWJ Cooper… - Journal of medicinal …, 2013 - ACS Publications
REV-ERBα has emerged as an important target for regulation of circadian rhythm and its associated physiology. Herein, we report on the optimization of a series of REV-ERBα agonists …
Number of citations: 84 pubs.acs.org
M Ge, R Shao, H He - Biochemical Pharmacology, 2019 - Elsevier
The conversion of cholesterol to bile acids (BAs) contributes to the elimination of total cholesterol from the body. In addition, manipulating BA homeostasis by modulating cholesterol 7α-…
Number of citations: 17 www.sciencedirect.com

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